Introduction: Situating 4-(Cyclohexyloxy)aniline Hydrochloride in Synthetic Chemistry
Introduction: Situating 4-(Cyclohexyloxy)aniline Hydrochloride in Synthetic Chemistry
An In-depth Technical Guide to the Physical Properties of 4-(Cyclohexyloxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
4-(Cyclohexyloxy)aniline hydrochloride is a substituted aniline derivative presented as its hydrochloride salt. Aniline and its derivatives are foundational building blocks in organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of a cyclohexyloxy group to the aniline backbone imparts specific steric and electronic properties, influencing its reactivity and physical characteristics. The hydrochloride salt form is particularly significant as it enhances the compound's stability and modifies its solubility profile, making it more amenable to handling and use in aqueous reaction media compared to its free base form.[2][3] This guide provides a comprehensive overview of the core physical properties of 4-(Cyclohexyloxy)aniline hydrochloride, offering field-proven insights and methodologies for its characterization.
Chemical Identity and Core Molecular Properties
The fundamental identity of a chemical compound is established by its molecular structure and associated identifiers. These parameters are critical for stoichiometric calculations, regulatory compliance, and analytical characterization.
| Property | Value | Source |
| CAS Number | 105971-50-4 | [4][5] |
| Molecular Formula | C₁₂H₁₈ClNO | [4][5] |
| Molecular Weight | 227.74 g/mol | [4] |
| MDL Number | MFCD11858349 | [4][5] |
The structure consists of a central aniline ring substituted at the para-position (position 4) with a cyclohexyloxy (-O-cyclohexyl) group. The hydrochloride salt is formed by the protonation of the primary amine group (-NH₂) by hydrochloric acid.
Logical Relationship: Free Base to Hydrochloride Salt
The conversion from the oily, less stable free base to a solid, more manageable hydrochloride salt is a standard practice in synthetic chemistry. This acid-base reaction enhances the compound's polarity and is readily reversible.
Caption: Standard operating procedure for melting point determination.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides a fingerprint of the molecular structure. While specific spectra for 4-(Cyclohexyloxy)aniline hydrochloride are not publicly available, its profile can be reliably predicted based on its constituent functional groups and data from analogous structures.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Solvent Choice: A deuterated polar solvent such as DMSO-d₆ or D₂O is required due to the salt's insolubility in nonpolar solvents like CDCl₃. [6][7]* Expected Chemical Shifts (δ) in ppm:
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Aromatic Protons (approx. 7.0-7.5 ppm): The protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted (para) system. The electron-donating effect of the ether oxygen and the electron-withdrawing effect of the protonated amine will influence their exact position.
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Amine Protons (-NH₃⁺, variable): A broad singlet, typically downfield. Its chemical shift is highly dependent on concentration and residual water in the solvent. In D₂O, this peak would exchange with deuterium and disappear.
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Cyclohexyloxy Proton (-O-CH-, approx. 4.0-4.5 ppm): The single proton on the cyclohexyl carbon directly attached to the ether oxygen will appear as a multiplet, shifted downfield due to the oxygen's deshielding effect.
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Cyclohexyl Protons (-CH₂-, approx. 1.2-2.0 ppm): The remaining 10 protons of the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region.
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Infrared (IR) Spectroscopy
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N-H Stretching (approx. 2200-3000 cm⁻¹): The -NH₃⁺ group of the anilinium salt will exhibit very broad and strong absorption bands in this region, which is a hallmark of amine salts.
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Aromatic C-H Stretching (approx. 3000-3100 cm⁻¹): Sharp, medium-intensity peaks characteristic of sp² C-H bonds.
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Aliphatic C-H Stretching (approx. 2850-2950 cm⁻¹): Strong, sharp peaks from the numerous C-H bonds of the cyclohexyl group.
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C-O-C Stretching (approx. 1200-1250 cm⁻¹): A strong absorption corresponding to the aryl-alkyl ether linkage.
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Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Several medium to strong bands from the benzene ring vibrations.
Safety and Handling
Based on vendor safety data, 4-(Cyclohexyloxy)aniline hydrochloride is classified as an irritant. [4]GHS hazard statements suggest it may cause allergic skin reactions (H317) and serious eye irritation (H319). [4]Standard laboratory precautions should be followed.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
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Toxicity Profile Analogy: The parent compound, aniline, is toxic and can cause methemoglobinemia. [8]While the cyclohexyloxy substitution may alter the metabolic profile, caution is warranted.
Conclusion
4-(Cyclohexyloxy)aniline hydrochloride is a solid crystalline compound whose physical properties are dominated by its ionic salt character. Its high polarity, conferred by the anilinium chloride group, dictates its solubility in polar solvents and its high melting point relative to its free base. Its structure can be unequivocally confirmed through a combination of NMR and IR spectroscopy, which will show characteristic signals for the 1,4-disubstituted aromatic ring, the cyclohexyloxy group, and the protonated amine. Understanding these fundamental physical properties is essential for the effective storage, handling, and application of this versatile chemical intermediate in research and development.
References
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Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link].
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Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link].
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link].
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Knowde. (2023). Industrial Applications of Aniline. Retrieved from [Link].
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PharmaCompass. (n.d.). Aniline Drug Information. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38360, 4-Hexyloxyaniline. Retrieved from [Link].
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SpectraBase. (n.d.). p-(Benzyloxy)aniline, hydrochloride. Retrieved from [Link].
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